molecular formula C11H10N4O2 B2551000 N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE CAS No. 862824-98-4

N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE

Cat. No.: B2551000
CAS No.: 862824-98-4
M. Wt: 230.227
InChI Key: YPKNCTKIBWPWHL-UHFFFAOYSA-N
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Description

N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a cyclopropane carboxamide group

Biochemical Analysis

Biochemical Properties

N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound’s interaction with these enzymes involves binding to their active sites, which leads to the inhibition of their catalytic activities. Additionally, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been found to interact with proteins involved in cellular signaling pathways, modulating their activities and influencing downstream effects.

Cellular Effects

N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage.

Molecular Mechanism

The molecular mechanism of action of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been demonstrated to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . Additionally, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of oxidative stress pathways and sustained modulation of gene expression. These temporal effects highlight the potential of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide as a therapeutic agent with long-lasting benefits.

Dosage Effects in Animal Models

The effects of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and contribute to its overall biological activity.

Transport and Distribution

The transport and distribution of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, it can interact with binding proteins that facilitate its localization and accumulation in specific tissues. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is essential for the compound’s ability to modulate specific cellular processes and exert its biological effects. Understanding the subcellular localization of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-9(7-1-2-7)13-11-15-14-10(17-11)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNCTKIBWPWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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